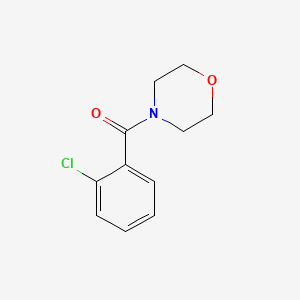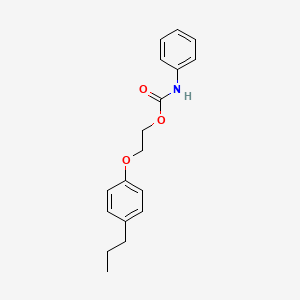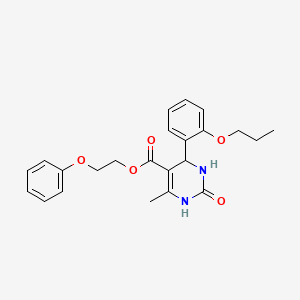
4-(2-chlorobenzoyl)morpholine
Overview
Description
4-(2-chlorobenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has been extensively researched due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)morpholine varies depending on the application. In medicinal chemistry, this compound acts by inhibiting the growth of cancer cells through the induction of apoptosis. It does this by activating the caspase pathway, which is responsible for the programmed cell death of cancer cells. In antibacterial and antifungal activities, this compound acts by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been shown to have antibacterial and antifungal activities, leading to the death of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-chlorobenzoyl)morpholine in lab experiments include its high purity and good yield. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research of 4-(2-chlorobenzoyl)morpholine. In medicinal chemistry, this compound has potential applications in the treatment of various types of cancer. Additionally, further research is needed to determine its potential as an antibacterial and antifungal agent. In material science, this compound can be used as a building block for the synthesis of various organic materials with potential applications in drug delivery, catalysis, and electronics. Finally, further research is needed to determine the potential toxicity of this compound and to develop safer synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of this compound and to develop safer synthesis methods.
Synthesis Methods
The synthesis of 4-(2-chlorobenzoyl)morpholine can be achieved through different methods. One of the most commonly used methods is the reaction between 2-chlorobenzoyl chloride and morpholine in the presence of a base such as triethylamine. This method yields a high purity product with a good yield. Another method involves the reaction between 2-chlorobenzoic acid and morpholine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is advantageous as it does not require the use of toxic reagents.
Scientific Research Applications
4-(2-chlorobenzoyl)morpholine has been extensively studied due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor activity. It acts by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, this compound has been shown to have antibacterial and antifungal activities. It acts by disrupting the cell membrane of bacteria and fungi, leading to their death.
In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. These materials have potential applications in drug delivery, catalysis, and electronics.
Properties
IUPAC Name |
(2-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGHSGNYLSCFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279963 | |
| Record name | (2-Chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-26-3 | |
| Record name | NSC14841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-CHLOROBENZOYL)-MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)

![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)

![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)
